Isopropamide

Catalog No.
S530944
CAS No.
7492-32-2
M.F
C23H33N2O+
M. Wt
353.5 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Isopropamide

CAS Number

7492-32-2

Product Name

Isopropamide

IUPAC Name

(4-amino-4-oxo-3,3-diphenylbutyl)-methyl-di(propan-2-yl)azanium

Molecular Formula

C23H33N2O+

Molecular Weight

353.5 g/mol

InChI

InChI=1S/C23H32N2O/c1-18(2)25(5,19(3)4)17-16-23(22(24)26,20-12-8-6-9-13-20)21-14-10-7-11-15-21/h6-15,18-19H,16-17H2,1-5H3,(H-,24,26)/p+1

InChI Key

JTPUMZTWMWIVPA-UHFFFAOYSA-O

SMILES

CC(C)[N+](C)(CCC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)N)C(C)C

Solubility

Soluble in DMSO, not in water

Synonyms

Isopropamide, Chloroisopropamide, Piaccamide, Priazimide; Dipramid, Dipramide

Canonical SMILES

CC(C)[N+](C)(CCC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)N)C(C)C

Description

The exact mass of the compound Isopropamide is 353.2587 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 15548. It belongs to the ontological category of diarylmethane in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Solid

XLogP3

4.3

Exact Mass

353.2587

Appearance

Solid powder

Melting Point

182-184

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

8B9I31H724

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral]

Drug Indication

For the treatment of a wide range of gastrointestinal disorders, including such conditions as peptic ulcer, gastritis, hyperchlorhydria, functional diarrhea, irritable or spastic colon, pyloroduodenal irritability, pylorospasm, acute nonspecific gastroenteritis, biliary dyskinesia and chronic cholelithiasis, duodenitis, gastrointestinal spasm; it may also be used to treat genitourinary spasm.

Pharmacology

Isopropamide is a long-acting quaternary anticholinergic drug. It is used in the treatment of peptic ulcer and other gastrointestinal disorders marked by hyperacidity and hypermotility.

ATC Code

A - Alimentary tract and metabolism
A03 - Drugs for functional gastrointestinal disorders
A03A - Drugs for functional gastrointestinal disorders
A03AB - Synthetic anticholinergics, quaternary ammonium compounds
A03AB09 - Isopropamide

Mechanism of Action

Anticholinergics are a class of medications that inhibit parasympathetic nerve impulses by selectively blocking the binding of the neurotransmitter acetylcholine to its receptor in nerve cells. The nerve fibers of the parasympathetic system are responsible for the involuntary movements of smooth muscles present in the gastrointestinal tract. Inhibition here decreases acidity and motility, aiding in the treatment of gastrointestinal disorders.

Pictograms

Irritant

Irritant

Other CAS

7492-32-2
24353-18-2
71-81-8

Wikipedia

Isopropamide

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
Pharmaceuticals

Dates

Modify: 2023-07-15
1: Abbas SS, Zaazaa HE, Abdelkawy M, Abdelrahman MM. Spectrophotometric determination of isopropamide iodide and trifluoperazine hydrochloride in presence of trifluoperazine oxidative degradate. Drug Test Anal. 2010 Apr;2(4):168-81. doi: 10.1002/dta.113. PubMed PMID: 20376832.
2: Das Gupta S, Ghosh AK. Antidotal efficacy of isopropamide iodide in acute fluostigmine poisoning in mice. Pharmazie. 1985 Jul;40(7):499-500. PubMed PMID: 2864706.
3: Gaginella TS, Bass P, Perrin JH, Vallner JJ. Effect of bile salts on partitioning behavior and GI absorption of a quaternary ammonium compound, isopropamide iodide. J Pharm Sci. 1973 Jul;62(7):1121-5. PubMed PMID: 4145953.
4: Oi N, Miyazaki K. [Analyses of drugs and chemicals by infrared absorption spectrocopy. X. Determination of isopropamide in pharmaceutical preparations by compensation method]. Yakugaku Zasshi. 1967 Jun;87(6):739-41. Japanese. PubMed PMID: 4383924.
5: Fiume S. [On the pharmacological effects of an association of haloperidol and isopropamide bromide]. Clin Ter. 1966 Oct 31;39(2):161-6. Italian. PubMed PMID: 5996918.
6: Magnin P, Frere M, Lapeyre B. [Notes on the action of isopropamide during delivery]. Lyon Med. 1966 Apr 3;215(14):973-7. French. PubMed PMID: 4379791.
7: Zieliński M. [Cholinolytic and antihistaminic properties of isopropamide iodide]. Acta Pol Pharm. 1966;23(3):271-5. Polish. PubMed PMID: 4380485.
8: Wambsganss E. [Experimental psychological research with the combined preparation "haloperidol plus isopropamide"]. Psychopharmacologia. 1965 Jan 14;7(1):61-71. German. PubMed PMID: 4378554.
9: WAHL R, KEMPF F. [ISOPROPAMIDE (PRIAMIDE): ITS USE IN CONTRAST RADIOLOGICAL EXAMINATION OF THE COLON]. J Radiol Electrol Med Nucl. 1964 Aug-Sep;45:494-6. French. PubMed PMID: 14200425.
10: GADRAT J, RIBET A, SUDUCA P. [HYPOTONIC DUODENOGRAPHY AFTER INJECTION OF ISOPROPAMIDE]. Arch Mal Appar Dig Mal Nutr. 1963 Nov;52:1176-8. French. PubMed PMID: 14098144.
11: FIERLAFIJN E. [HP 32, COMBINATION OF R 1625 (HALOPERIDOL) AND R 79 (ISOPROPAMIDE IODIDE) IN THE THERAPY OF PSYCHIC AND AUTONOMIC DYSTONIA]. Brux Med. 1963 Sep 29;43:985-8. French. PubMed PMID: 14085979.
12: BLAKE AD Jr. TREATMENT OF GASTROINTESTINAL DISORDERS WITH A COMBINATION OF TRIFLUOPERAZINE AND ISOPROPAMIDE. Clin Med (Northfield). 1963 Aug;70:1461-5. PubMed PMID: 15446040.
13: BARBI G. [Isopropamide-trifluoperazine association in the therapy of gastroenteric and cholecystic disease syndromes]. Minerva Gastroenterol. 1963 Apr-Jun;9:97-100. Italian. PubMed PMID: 13966539.
14: GRAINGER GJ. Isopropamide iodide and antacids in the treatment of acute dyspepsia. Practitioner. 1962 Jun;188:792-4. PubMed PMID: 13901056.
15: PIRINOLI M. [The inhibition of gastric acidity by the action of anticholinergic agents. Comparative study of the action of methantheline bromide and isopropamide iodide on the chlorhydria or normal and ulcerous persons, by means of the carboxylic resin method of cation exchange]. Prensa Med Argent. 1961 Dec 15;48:3356-62. Spanish. PubMed PMID: 14486890.
16: MEEROFF M. [Our experience with an anticholinergic agent with prolonged action: isopropamide iodide]. Sem Med. 1961 Apr 13;118:711-7. Spanish. PubMed PMID: 13768938.
17: CAYER D. The effect of isopropamide iodide (darbid), alone and in combination with prochlorperazine (compazine), on the serum protein-bound iodine. N C Med J. 1959 Aug;20:310-1. PubMed PMID: 13808648.
18: ISOPROPAMIDE iodide. J Am Med Assoc. 1958 Jun 21;167(8):993. PubMed PMID: 13549220.
19: El-Gindy A, El-Zeany B, Awad T, Shabana MM. Spectrophotometric determination of trifluoperazine HCl and isopropamide iodide in binary mixture using second derivative and second derivative of the ratio spectra methods. J Pharm Biomed Anal. 2001 Sep;26(2):203-10. PubMed PMID: 11470197.
20: De Schutter JA, Van den Bossche W, De Moerloose P. Separation and determination of isopropamide iodide in pharmaceutical formulations by reversed-phase ion-pair high-performance liquid chromatography. J Chromatogr. 1986 Sep 24;366:321-8. PubMed PMID: 2877999.

Explore Compound Types